Arnebinone

Description

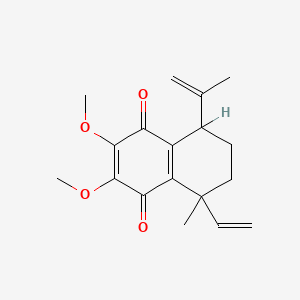

Structure

3D Structure

Properties

CAS No. |

87255-09-2 |

|---|---|

Molecular Formula |

C18H22O4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

8-ethenyl-2,3-dimethoxy-8-methyl-5-prop-1-en-2-yl-6,7-dihydro-5H-naphthalene-1,4-dione |

InChI |

InChI=1S/C18H22O4/c1-7-18(4)9-8-11(10(2)3)12-13(18)15(20)17(22-6)16(21-5)14(12)19/h7,11H,1-2,8-9H2,3-6H3 |

InChI Key |

OXNJGMNJOVOFOW-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CCC(C2=C1C(=O)C(=C(C2=O)OC)OC)(C)C=C |

Canonical SMILES |

CC(=C)C1CCC(C2=C1C(=O)C(=C(C2=O)OC)OC)(C)C=C |

Synonyms |

arnebinone |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Arnebinone

Extraction and Purification Techniques from Botanical Sources

Arnebinone is typically extracted from the roots of Arnebia species. academicjournals.orgresearchgate.netphcog.comuobasrah.edu.iq The process often begins with drying and powdering the plant material. uobasrah.edu.iq Hexane (B92381) is a commonly used solvent for the initial extraction of lipophilic compounds, including arnebinone and related naphthoquinones. academicjournals.orgresearchgate.netuobasrah.edu.iq

Following the initial extraction, various chromatographic techniques are employed to purify arnebinone from the complex mixture of plant metabolites. Column chromatography on silica (B1680970) gel is a standard method, often using solvent systems such as hexane-ethyl acetate (B1210297) gradients. phcog.comuobasrah.edu.iqnih.gov Repeated chromatography steps may be necessary to achieve sufficient purity. nih.gov

Other techniques mentioned in the context of isolating compounds from Arnebia species, which could be applicable to arnebinone purification, include thin-layer chromatography (TLC) for monitoring separation and preparative methods for obtaining larger quantities of purified compounds. phcog.com High-performance liquid chromatography (HPLC), coupled with detectors like photodiode array (PDA) and mass spectrometry (MS), is also utilized for the analysis and isolation of constituents from Arnebia extracts. researchgate.netiyte.edu.tr

Spectroscopic Characterization Approaches

Spectroscopic methods are indispensable for the structural elucidation of arnebinone. These techniques provide detailed information about the compound's functional groups, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a primary tool for determining the structure of organic compounds like arnebinone. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used. phcog.commitoproteome.orgthieme-connect.comnih.govmetabolomicsworkbench.orgresearchgate.net

1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the types and number of hydrogen and carbon atoms in the molecule, as well as their chemical environments. Chemical shifts (δ) and splitting patterns in the ¹H NMR spectrum are particularly useful for identifying different proton environments and their coupling interactions. researchgate.netphcog.comuobasrah.edu.iqnih.gov ¹³C NMR, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps determine the number of carbons and the types of carbon atoms (methyl, methylene, methine, quaternary). uobasrah.edu.iqresearchgate.net

2D NMR: Two-dimensional NMR techniques provide crucial connectivity information. Experiments such as ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton coupling networks and carbon-proton correlations across one or multiple bonds. nih.govresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about spatial proximity between protons, aiding in the determination of relative stereochemistry. researchgate.net

NMR data for arnebinone and related compounds from Arnebia species are typically reported with chemical shifts in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). phcog.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of arnebinone, which is essential for confirming its molecular formula and gaining insights into its structural subunits. nih.govthieme-connect.commetabolomicsworkbench.orgdntb.gov.ua

Electrospray ionization mass spectrometry (ESI-MS) and quadrupole time-of-flight (Q-TOF) MS are techniques used in the analysis of compounds from Arnebia extracts. phcog.comnih.gov High-resolution mass spectrometry (HRMS) is particularly important as it provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to further fragment selected ions, providing more detailed structural information. researchgate.netdntb.gov.ua

Arnebinone has a reported molecular formula of C₁₈H₂₂O₄ and an exact mass of 302.1518. mitoproteome.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgmetabolomicsworkbench.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in arnebinone by measuring the absorption of infrared radiation at different wavelengths. Characteristic absorption bands correspond to specific molecular vibrations. While specific FTIR data for arnebinone is not extensively detailed in the provided snippets, related studies on naphthoquinones and meroterpenoids from Arnebia mention the use of IR spectroscopy to suggest the presence of functional groups such as hydroxyl groups, carbonyl groups (e.g., in α,β-unsaturated-γ-lactone), and aromatic rings. thieme-connect.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by a compound. This technique is useful for detecting the presence of chromophores, such as conjugated double bonds and aromatic systems, which absorb light in the UV-Vis region. phcog.comup.ac.zamsu.edulibretexts.orgelte.humatanginicollege.ac.in

UV-absorbing fractions are often monitored during the purification of compounds from Arnebia extracts. phcog.com While specific UV-Vis absorption maxima (λmax) for arnebinone are not provided in the immediate search results, the presence of the quinone moiety and conjugated systems in its structure would result in characteristic UV-Vis absorption bands. msu.eduelte.humatanginicollege.ac.in Shifts in λmax can provide information about the electronic environment and conjugation within the molecule. up.ac.zamatanginicollege.ac.in

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the absolute stereochemistry. iyte.edu.trnih.govresearchgate.netanl.govnih.govwikipedia.org If arnebinone can be obtained in crystalline form, X-ray diffraction analysis can be performed.

While direct mention of X-ray crystallography being used specifically for arnebinone's absolute stereochemistry is not prominent in the provided snippets, related meroterpenoids and naphthoquinones isolated from Arnebia euchroma have had their structures and absolute configurations determined by X-ray diffraction crystallography. thieme-connect.comresearchgate.netresearchgate.netresearchgate.net This suggests that if suitable crystals of arnebinone are obtained, this technique could be applied to confirm its structure and absolute stereochemistry.

Confirmation of Chemical Structure and Stereochemistry

The confirmation of Arnebinone's chemical structure and its stereochemistry is achieved through a meticulous analysis and correlation of the data obtained from the aforementioned spectroscopic techniques. The molecular formula of Arnebinone is C₁₈H₂₂O₄, with an exact mass of 302.1518. metabolomicsworkbench.orgnih.gov

Detailed research findings typically present spectroscopic data in tabular formats, allowing for clear interpretation of chemical shifts, coupling constants, and correlations. For Arnebinone, its structure has been established by comparison of its spectral data with literature values for known meroterpenoids and related compounds. nih.gov

Representative Spectroscopic Data Table for Arnebinone

While specific numerical NMR data for Arnebinone (PubChem CID: 135906) are detailed in specialized chemical literature, the following table illustrates the typical format and types of data that would be presented for its structural confirmation using ¹H NMR and ¹³C NMR. Mass spectrometry data would complement this by confirming the molecular weight and providing fragmentation patterns.

| Position | ¹H NMR (δ, multiplicity, J in Hz, Integration) | ¹³C NMR (δ) | Key MS Fragments (m/z) |

| C-X | H-X (e.g., 7.20, s, 1H) | C-X (e.g., 145.5) | [M+H]⁺ (e.g., 303.159) |

| C-Y | H-Y (e.g., 3.50, dd, 7.0, 3.0 Hz, 1H) | C-Y (e.g., 65.2) | [M-CH₃]⁺ (e.g., 287.136) |

| ... | ... | ... | ... |

Note: The values in this table are illustrative and represent the type of data typically reported for structural elucidation. Specific numerical data for Arnebinone can be found in the primary scientific literature where its isolation and characterization were first reported or subsequently confirmed.

Stereochemistry

The determination of stereochemistry, particularly for complex natural products like meroterpenoids, is a critical aspect of structural elucidation. For compounds isolated from Arnebia species, the relative stereochemistry is typically achieved through detailed 2D NMR analyses, especially NOESY experiments, which reveal through-space correlations between protons. phcog.comthieme-connect.com These correlations help in defining the spatial arrangement of substituents around chiral centers.

In some cases, for unambiguous elucidation of both relative and absolute stereochemistry, X-ray single-crystal diffraction analysis can be employed if suitable crystals are obtained. researchgate.net However, the complexity of some natural products means that definitive absolute stereochemistry might be challenging to fully establish in all published reports, as indicated by some databases noting undefined stereocenters for Arnebinone. [ChemSpider - Arnebinone] Researchers often compare spectroscopic data with known compounds of established stereochemistry to infer the stereochemical configuration of new or re-isolated compounds.

Biosynthetic Pathways and Precursors of Arnebinone

Proposed Biosynthetic Route from Geranylhydroquinone

Arnebinone is presumed to be biosynthesized through a series of successive migration reactions originating from geranylhydroquinone. thscenter.comthscenter.comresearchgate.net Geranylhydroquinone serves as a pivotal common intermediate for various naphthoquinone congeners, including arnebinol (B1231417) and shikonin (B1681659). thscenter.comthscenter.comresearchgate.netnaturalis.nl The structural evidence of arnebinone, with its fused monoterpene and benzoquinone rings, supports its derivation from the geranyl moiety of geranylhydroquinone. thscenter.comthscenter.comresearchgate.net

Integration within Naphthoquinone Biosynthesis Pathways

The biosynthesis of arnebinone, like other related naphthoquinones and meroterpenoids, is integrated into well-characterized plant metabolic routes that combine aromatic and terpenoid precursors. mdpi.comnih.govnih.gov

The p-Hydroxybenzoic Acid (PHB) pathway is a crucial component in the biosynthesis of naphthoquinones such as shikonin and alkannin, which share common intermediates with arnebinone. mdpi.comtandfonline.comnih.govresearchgate.netoup.comnih.govresearchgate.net In this pathway, PHB is derived from the shikimate pathway, a fundamental route for aromatic amino acid synthesis. nih.govnih.govnih.gov PHB then undergoes prenylation, a key step where it is coupled with a terpenoid unit. nih.govtandfonline.comnih.govnih.gov

The terpenoid precursor involved in the biosynthesis of arnebinone and related compounds is Geranyl Pyrophosphate (GPP). nih.govnih.govoup.comnih.gov GPP is a direct precursor for all monoterpenoids and acts as the prenyl source for numerous meroterpenoids. nih.gov Its synthesis occurs in the cytosol of plant cells primarily through the mevalonate (B85504) (MVA) pathway. nih.govoup.comnih.gov The MVA pathway generates five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then condensed to form GPP. oup.comsemanticscholar.org

Enzymatic Reactions and Key Intermediates

The initial committed step in the formation of shikonin-type naphthoquinones, and by extension, likely arnebinone, involves the enzymatic coupling of PHB and GPP. This reaction is catalyzed by p-hydroxybenzoate:geranyltransferase (PGT), leading to the formation of 3-geranyl-4-hydroxybenzoate (GBA). nih.govnih.govnih.govnih.gov GBA is a critical intermediate that subsequently converts to geranylhydroquinone. nih.gov

From geranylhydroquinone, further enzymatic transformations occur. For instance, 3''-hydroxy-geranylhydroquinone (B1264985) is an identified intermediate in the shikonin pathway. nih.gov This intermediate undergoes cyclization and oxidation steps, facilitated by various enzymes including cytochrome P450s (e.g., CYP76B100 or CYP76B101), cannabidiolic acid synthase, neomenthol (B8682525) dehydrogenase-like proteins, and polyphenol oxidase, ultimately leading to shikonin derivatives like deoxyshikonin (B1670263) and shikonin. nih.gov Given arnebinone's structural similarity as a monoterpenyl-benzoquinone derived from geranylhydroquinone, it is highly probable that analogous enzymatic machinery and intermediate steps are involved in its unique cyclization and modification to form the fused ring system. thscenter.comthscenter.comresearchgate.net

Genetic and Metabolic Engineering Studies for Related Compound Production

Research efforts have explored genetic and metabolic engineering strategies to enhance the production of related naphthoquinone compounds, primarily shikonin and its derivatives, from plant cell cultures. These studies offer insights into potential approaches for arnebinone production.

One notable approach involves optimizing culture conditions and precursor feeding. For example, supplementing cell cultures of Arnebia euchroma with L-phenylalanine, a precursor to PHB, has been investigated to influence naphthoquinone pigment yield. nih.govresearchgate.net

Furthermore, recombinant expression of key enzymes in heterologous hosts has shown promise. The p-hydroxybenzoate:geranyltransferase (PGT) enzyme from Arnebia euchroma has been successfully expressed in Saccharomyces cerevisiae (yeast) to produce 3-geranyl-4-hydroxybenzoate acid (GBA) at high titers. nih.gov This demonstrates the feasibility of reconstructing and optimizing parts of the shikonin biosynthetic pathway in microbial systems. Such engineering efforts, by manipulating the mevalonate pathway for GPP supply and the shikimic pathway for PHB, could pave the way for efficient de novo synthesis of monoterpene-quinones or naphthoquinones, including arnebinone, in engineered organisms. nih.gov

Chemical Synthesis and Derivatization Approaches of Arnebinone and Analogs

Strategies for Total Synthesis of Related Naphthoquinones

The total synthesis of naphthoquinones, such as the closely related and well-studied enantiomers Shikonin (B1681659) and Alkannin, provides a blueprint for accessing compounds like Arnebinone. A prominent strategy employed in the synthesis of these complex natural products is the Diels-Alder reaction. nih.govnih.gov This powerful cycloaddition reaction allows for the construction of the core carbocyclic scaffold from simpler, readily available precursors. nih.gov Quinones are effective dienophiles in these reactions, making the Diels-Alder approach a synthetically valuable tool for creating hydroanthraquinones, which are key intermediates in the synthesis of many natural products and drugs. nih.gov

Strategies often involve the reaction of a substituted benzoquinone with a suitable diene. For example, additions of 1-methoxycyclohexa-1,3-diene to substituted 1,4-benzoquinones can yield Diels-Alder adducts that are then converted into substituted juglone methyl ethers in high yields. rsc.org The biosynthesis of Shikonin, which involves the coupling of p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP), also inspires synthetic routes. nih.gov Synthetic chemists aim to mimic these biological pathways to develop efficient and stereoselective total syntheses.

Synthetic Methodologies for Arnebinone Core Structure

The core of Arnebinone is a naphthazarin structure. Several methods have been developed for the synthesis of this 5,8-dihydroxy-1,4-naphthoquinone skeleton. One common approach involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and reoxidation. wikipedia.org Another method is the oxidation of 5,8-dihydroxy-1-tetralone using manganese dioxide (MnO₂). wikipedia.org

An alternative route uses p-hydroquinone and dichloromaleic anhydride, but this often requires high temperatures and can result in low yields. google.com To improve yields, 1,4-dimethoxybenzene can be used instead of p-hydroquinone, which increases the yield of the initial condensation step. google.com However, the subsequent demethylation step can be challenging. google.com Researchers have also developed methods starting from 1,5-dinitronaphthalene or using 1,4,5,8-tetramethoxynaphthalene as a precursor, which can be demethylated using cerium ammonium nitrate to produce the naphthazarin core. google.com

Below is a table summarizing key synthetic methods for the Naphthazarin core.

| Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 1,4-Dimethoxybenzene, 2,3-Dichloromaleic anhydride | Condensation, Reductive dechlorination, Reoxidation | Naphthazarin | wikipedia.org |

| 5,8-Dihydroxy-1-tetralone | Manganese dioxide (MnO₂) | Naphthazarin | wikipedia.org |

| p-Hydroquinone, Dichloromaleic anhydride | High-temperature condensation, Reduction | Naphthazarin | google.com |

| 1,4,5,8-Tetramethoxynaphthalene | Cerium ammonium nitrate (CAN) | 5,8-Dimethoxy-1,4-naphthoquinone | google.com |

Derivatization Strategies for Structural Modification and Exploration

Derivatization of the Arnebinone structure is a key strategy for exploring its structure-activity relationships and developing new analogs with potentially enhanced or novel biological activities. Chemical derivatization involves modifying the parent molecule by introducing or altering functional groups. nih.gov Alkylation and acylation are common derivatization techniques. For instance, alkylation through methods like using alkyl chloroformate can create more stable derivatives suitable for analysis. nih.gov

In the context of naphthoquinones, acetylation of hydroxyl groups is a frequently employed strategy. For example, the acetylation of 2-(1-hydroxyethyl)-5,8-dimethoxy-1,4-naphthoquinone to produce 2-(1-acetyloxyethyl)-5,8-dimethoxy-1,4-naphthoquinone was shown to potentiate its bioactivities. nih.gov This enhancement is thought to be based on a mechanism of bioreductive alkylation. nih.gov Such modifications can influence the molecule's ability to interact with biological targets. The synthesis of a variety of naphthazarin derivatives allows for the investigation of how different substituents on the quinone ring affect properties like cytotoxicity. nih.govresearchgate.net

The table below highlights examples of derivatization strategies for related naphthoquinones.

| Parent Compound | Derivatization Reaction | Resulting Derivative | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Naphthazarin | Introduction of various substituents | Substituted Naphthazarins | Exploration of anticancer properties | nih.gov |

| 2-(1-hydroxyethyl)-DMNQ* | Acetylation | 2-(1-acetyloxyethyl)-DMNQ | Enhanced antitumor activity | nih.gov |

| Polyfunctional metabolites | Reaction with methyl chloroformate | Methoxycarbonyl derivatives | Improved stability for analysis | nih.gov |

*DMNQ: 5,8-dimethoxy-1,4-naphthoquinone

Regioselective and Stereoselective Synthesis Considerations

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex natural products like Arnebinone. Regioselectivity, the control of the position of chemical bond formation, is particularly important in reactions like the Diels-Alder cycloaddition. The substituents on both the diene and the dienophile can direct the outcome of the reaction, leading to the desired regioisomer. acs.org For instance, a benzoyl substituent at the C2 position of a naphthoquinone dienophile can enable a highly regioselective outcome in Diels-Alder reactions. nih.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is crucial for synthesizing a specific enantiomer of a chiral molecule like Arnebinone. The biological activity of enantiomers can differ significantly. While the total synthesis of Shikonin and Alkannin has been a long-standing goal, achieving high stereoselectivity remains a significant hurdle. Synthetic strategies must incorporate steps that create the desired stereocenter, often using chiral catalysts or auxiliaries. Recent advancements in photochemical methods using confined reaction media, such as eutectogels, have shown promise in achieving regioselective synthesis of naphthoquinone derivatives, like 4-arylamino-1,2-naphthoquinones, under mild conditions. rsc.org

Molecular and Cellular Pharmacology: Mechanistic Investigations of Arnebinone

Enzyme System Modulation and Inhibition

Arnebinone has been shown to interact with and modulate the activity of specific enzyme systems. These interactions are believed to contribute to its observed pharmacological properties.

Prostaglandin (B15479496) Biosynthesis Inhibition

Prostaglandins (B1171923) are lipid compounds that play crucial roles in various physiological processes, including inflammation, pain, and fever. Their biosynthesis is primarily mediated by cyclooxygenase (COX) enzymes. Inhibition of prostaglandin biosynthesis is a common mechanism of action for anti-inflammatory drugs. Research indicates that arnebinone can inhibit prostaglandin biosynthesis. metabolomicsworkbench.orgmetabolomicsworkbench.orgscispace.comgenome.jp Prostaglandin synthesis involves the action of COX enzymes on arachidonic acid, leading to the formation of cyclic endoperoxide intermediates, which are then converted to various prostaglandins by specific isomerases. researchgate.net Studies have shown that compounds can inhibit the cyclooxygenase component of prostaglandin H synthase by competing with arachidonic acid for the active site. nih.gov Inhibition of systemic biosynthesis of PGE2 in humans by low-dose aspirin (B1665792) has been demonstrated, indicating that even at low doses, extra-platelet COX is significantly inhibited. nih.gov

α-Glucosidase Enzyme Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the hydrolysis of complex carbohydrates into glucose, which can then be absorbed. Inhibitors of α-glucosidase can help to manage blood glucose levels by slowing down the absorption of glucose. Arnebinone has been found to act as an inhibitor of the α-glucosidase enzyme. mitoproteome.org Studies on other natural products have demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing superior activity compared to standard drugs like acarbose. ms-editions.cl For example, ethyl acetate (B1210297) extracts from certain sources have shown α-glucosidase inhibitory activity with reported IC50 values. scispace.comfao.orgoamjms.eu The inhibitory activity is often determined using in vitro assays with substrates like p-nitrophenyl-α-D-glucopyranoside (PNPG) and the enzyme from sources like Saccharomyces cerevisiae. ms-editions.cloamjms.eu The IC50 value, representing the concentration required for 50% inhibition, is a common measure of inhibitory potency. ms-editions.cloamjms.eu

Data on α-Glucosidase Inhibition by Extracts (Examples from Literature)

| Sample | IC50 (µg/mL) |

| Ethyl acetate extract | 16.32 scispace.comfao.org |

| Ethyl acetate extract | 37.39 oamjms.eu |

| Methanol fraction | 60.01 oamjms.eu |

| n-hexane fraction | 75.45 oamjms.eu |

| Acarbose (Standard) | 124.39 oamjms.eu |

| Myrcia hatschbachii EBF | 3.21 ms-editions.cl |

| Myrcia hatschbachii FFA | 1.14 ms-editions.cl |

| Acarbose (Standard) | 193.65 ms-editions.cl |

Note: These values are examples from the literature for different extracts and may not directly represent arnebinone's specific IC50, but illustrate the type of data generated in α-glucosidase inhibition studies.

Cellular Pathway Interrogation

Investigations into arnebinone's cellular pharmacology have involved the interrogation of its effects on various intracellular signaling pathways that are critical for cellular function and disease processes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a fundamental signaling cascade in eukaryotic cells, involved in regulating diverse cellular processes such as proliferation, differentiation, stress response, and apoptosis. cusabio.comnews-medical.net It typically involves a three-kinase module: a MAPKKK phosphorylates and activates a MAPKK, which in turn phosphorylates and activates a MAPK. news-medical.netmdpi.com Arnebinone has been shown to modulate the MAPK signaling pathway. fao.orgresearchgate.netccjm.org Activation of MAPK pathways can be triggered by a variety of extracellular stimuli, including those acting through receptor tyrosine kinases. news-medical.net The MAPK family includes different subfamilies, such as ERK1/2, JNK, and p38, each responsive to specific stimuli and regulating distinct cellular outcomes. cusabio.com Modulation of MAPK signaling has been implicated in various diseases, including cancer and inflammatory and neurodegenerative disorders. cusabio.commdpi.com

Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway Modulation

The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is another crucial intracellular cascade that regulates a wide range of cellular processes, including cell survival, growth, proliferation, and metabolism. researchgate.netfrontiersin.orgnih.gov Activation of this pathway is often initiated by extracellular signals like growth factors and hormones, leading to the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates AKT. frontiersin.orgnih.gov Dysregulation of the PI3K/AKT pathway is frequently observed in various diseases, particularly cancer, where it contributes to tumorigenesis and resistance to therapy. researchgate.netfrontiersin.orgnih.gov Arnebinone has been reported to modulate the PI3K/AKT signaling pathway. researchgate.netccjm.org The activation of AKT can influence downstream targets involved in processes like apoptosis, cell cycle regulation, and inflammation. nih.govscientificarchives.com Studies have shown that modulating the PI3K/AKT pathway can impact the expression of pro-inflammatory factors and influence cellular survival. scientificarchives.com

IL-17 Signaling Pathway Involvement

The Interleukin-17 (IL-17) signaling pathway plays a significant role in inflammatory and immune responses, particularly in host defense against extracellular pathogens and in the pathogenesis of autoimmune and chronic inflammatory conditions. genome.jpnih.govnih.govcreative-diagnostics.com The IL-17 receptor complex, typically involving IL-17RA and IL-17RC, signals through adapter proteins like Act1, leading to the activation of downstream pathways including NF-κB and MAPKs, which induce the expression of pro-inflammatory mediators. genome.jpnih.govnih.gov Arnebinone has been implicated in the involvement of the IL-17 signaling pathway. researchgate.netccjm.org The IL-17 family comprises several members (IL-17A to IL-17F), with IL-17A and IL-17F being the most well-characterized and primarily involved in inducing inflammatory responses. genome.jpcreative-diagnostics.com Signaling through the IL-17 receptor can activate various cascades that contribute to inflammation and immune cell recruitment. nih.govcreative-diagnostics.com

T Cell Receptor Signaling Pathway Modulation

The T cell receptor (TCR) signaling pathway is crucial for T cell activation, proliferation, and differentiation, playing a central role in the adaptive immune response. wikipathways.orgsinobiological.com Activation of the TCR complex, which includes the ligand-binding α and β chains and the signaling CD3 and TCRζ chains, is initiated by the presentation of antigen peptides bound to MHC molecules on antigen-presenting cells. wikipathways.orgsinobiological.com This process involves a cascade of events, beginning with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ chains by Src family kinases like Lck and Fyn. wikipathways.orgsinobiological.comcellsignal.com ZAP70 is then recruited and activated, leading to the phosphorylation of downstream adaptor proteins such as LAT and SLP-76. wikipathways.orgcellsignal.com This ultimately triggers the activation of various downstream pathways, including the ERK, JNK, NF-κB, and NFAT pathways, which regulate gene transcription and effector functions. wikipathways.orgcellsignal.com

Research indicates that arnebinone may modulate the TCR signaling pathway. While specific detailed mechanisms of arnebinone's interaction with this pathway require further dedicated investigation, the modulation of T cell activation pathways is a known strategy in influencing immune responses. nih.gov Studies on related compounds or the biological sources of arnebinone may provide context for potential interactions within this complex signaling network.

Target Protein Identification and Interaction Analysis

Identifying the specific protein targets with which a small molecule interacts is fundamental to understanding its pharmacological effects. patsnap.comdromicslabs.com Various techniques, including affinity-based approaches coupled with mass spectrometry, photoaffinity labeling, and computational methods, are employed for target protein identification and interaction analysis. patsnap.comiaanalysis.comdrughunter.com

Studies have explored the potential of arnebinone to interact with specific proteins involved in disease pathways. researchgate.net

Tumor Necrosis Factor (TNF) Binding

Tumor Necrosis Factor (TNF), particularly TNF-α, is a key pro-inflammatory cytokine that plays a significant role in inflammation and apoptosis by binding to its receptors (TNFR1 and TNFR2). wikipedia.orgwikipedia.org TNF signaling can activate pathways leading to cell survival, proliferation, or programmed cell death, depending on the cellular context and the specific receptor engaged. wikipedia.org The interaction of TNF with its receptors involves the formation of trimeric complexes and recruitment of adaptor proteins. wikipedia.org

Research suggests that arnebinone may be involved in modulating pathways related to inflammation, which could potentially involve interactions with the TNF signaling axis. researchgate.net While direct binding data of arnebinone to TNF or its receptors is not extensively detailed in the provided snippets, the implication of arnebinone in inflammation-related diseases suggests a potential interplay with this pathway. researchgate.net TNF-binding proteins, which are soluble forms of TNF receptors, can neutralize TNF activity by forming high-affinity complexes. nih.gov

Hypoxia-Inducible Factor 1-alpha (HIF1A) Binding

Hypoxia-Inducible Factor 1-alpha (HIF1A) is a master transcriptional regulator that plays a critical role in the cellular response to hypoxia (low oxygen conditions). uniprot.orgwikipedia.org Under hypoxic conditions, HIF1A is stabilized and dimerizes with ARNT (HIF-1β) to form the active HIF-1 transcription factor. uniprot.orgwikipedia.orgnih.gov This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, regulating the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. uniprot.orgwikipedia.org The stability and transcriptional activity of HIF1A are tightly regulated by oxygen-dependent hydroxylation and interaction with coactivators like CREBBP (CBP) and EP300. uniprot.orgnih.gov

Arnebinone has been implicated in the modulation of pathways, including those related to oxidative stress and potentially the JNK, STAT3, and AKT pathways. researchgate.net Given the close relationship between hypoxia, oxidative stress, and HIF1A activation, it is plausible that arnebinone could indirectly or directly influence HIF1A activity. mdpi.comscielo.br While direct binding data for arnebinone and HIF1A is not explicitly provided, the compound's effects on related pathways warrant further investigation into a potential interaction.

Apoptosis Pathway Regulation (Caspase Activation)

Apoptosis, or programmed cell death, is a tightly regulated process essential for development, tissue homeostasis, and removal of damaged cells. mdpi.combosterbio.com It is executed through a cascade of proteolytic events primarily mediated by caspases, a family of cysteine proteases. mdpi.combosterbio.comcellsignal.com Apoptosis can be triggered by extrinsic pathways, initiated by death ligands like TNF-α binding to death receptors, or intrinsic pathways, often involving mitochondrial dysfunction and the release of factors like cytochrome c. mdpi.combosterbio.comscielo.org.ar Both pathways converge on the activation of initiator caspases (e.g., caspase-8, caspase-9) which, in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-7), leading to the dismantling of cellular components. mdpi.combosterbio.comcellsignal.commdpi.com

Research indicates that arnebinone may play a role in apoptosis pathway regulation. researchgate.net While the specific mechanisms by which arnebinone influences caspase activation are not detailed in the provided information, its potential impact on apoptosis suggests an interaction with key components of these pathways. researchgate.net Modulation of mitochondrial activity can lead to the release of proapoptotic proteins and subsequent caspase activation. scielo.org.armdpi.com

Oxidative Stress Response Modulation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates or repair the resulting damage. scielo.br ROS can be generated from various sources, including cellular metabolism and environmental signals. scielo.brresearchgate.net Cells have evolved enzymatic and non-enzymatic antioxidant defense systems to counteract oxidative stress. scielo.brservice.gov.uk The cellular response to oxidative stress involves complex signaling pathways, including the activation of transcription factors like NF-κB, AP-1, and those binding to the antioxidant responsive element (ARE), which regulate the expression of antioxidant genes. scielo.brresearchgate.net

Arnebinone has been linked to the modulation of oxidative stress. mitoproteome.orgresearchgate.net This suggests that arnebinone may influence the balance between ROS production and antioxidant defense mechanisms. scielo.br Potential mechanisms could involve direct scavenging of free radicals or modulation of the activity or expression of enzymes involved in ROS generation or detoxification. scielo.brnih.gov

Anti-angiogenic Mechanisms

Angiogenesis is the formation of new blood vessels from pre-existing ones, a process critical for development, wound healing, and also for the growth and metastasis of tumors. nih.govmednexus.org This process is regulated by a complex interplay of growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF). nih.govfrontiersin.org Anti-angiogenic therapies aim to inhibit tumor growth by disrupting the formation of new blood vessels, often by targeting the VEGF signaling pathway. nih.govmednexus.org However, tumors can develop resistance to anti-angiogenic treatments through various mechanisms, such as the activation of alternative angiogenic pathways or adaptation to the resulting hypoxic environment. mdpi.comnih.govfrontiersin.org

Research suggests that arnebinone possesses anti-angiogenic properties. researchgate.netpatsnap.com While the specific mechanisms are not fully elaborated in the provided text, this indicates that arnebinone may interfere with one or more steps in the angiogenesis process. researchgate.net Potential mechanisms could include modulating the production or signaling of pro-angiogenic factors like VEGF, inhibiting endothelial cell proliferation or migration, or affecting the tumor microenvironment in a way that hinders blood vessel formation. mednexus.orgfrontiersin.org The link between arnebinone and HIF1A modulation could also be relevant here, as HIF1A is a key driver of angiogenesis under hypoxic conditions. uniprot.orgwikipedia.org

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology approaches are increasingly applied to decipher the complex mechanisms of action of natural compounds, including Arnebinone, which often exert effects through multiple targets and pathways nih.govnih.gov. These methodologies provide a holistic perspective, moving beyond the traditional "one-compound, one-target" paradigm to explore the intricate interactions within biological systems nih.govimb.de. By integrating data from various sources, such as compound-target interactions, protein-protein interaction networks, and pathway databases, researchers can construct comprehensive networks to visualize and analyze the relationships between Arnebinone, its potential targets, and associated diseases or biological processes nih.govnih.gov.

Studies employing network pharmacology have investigated the potential mechanisms of Arnebinone, particularly in the context of its source plant, Arnebia euchroma, a traditional Chinese medicine nih.gov. A network pharmacology approach on A. euchroma identified 55 active components and 37 potential targets related to its anti-leukemia effects, with Arnebinone being one of the 14 components considered critical nih.gov. The study constructed a weighted compound-target bipartite network consisting of 92 nodes (55 components and 37 targets) and 114 edges, illustrating the interactions between the components and their potential targets nih.gov.

Further network analysis, combined with molecular docking simulations, highlighted specific interactions. Arnebinone demonstrated strong binding ability with Tumor Necrosis Factor (TNF), exhibiting a docking score of -6.222 nih.govresearchgate.netresearchgate.net. This suggests TNF as a potential key target for Arnebinone's biological effects nih.govresearchgate.netresearchgate.net. The analysis also identified other potential targets, including AKT1, CASP3, EGFR, GSK3B, HIF1A, MMP2, MMP9, PTEN, and TP53, which are involved in various cellular processes such as apoptosis and inflammation nih.gov.

Pathway enrichment analysis, a component of network pharmacology and systems biology, has linked the potential targets of A. euchroma (including those potentially modulated by Arnebinone) to significant biological pathways nih.gov. These pathways include MAPK signaling, PI3K-Akt signaling, IL-17 signaling, and T cell receptor signaling pathways, which are associated with apoptosis and inflammation nih.gov. This indicates that Arnebinone, as a component of A. euchroma, may exert its effects by modulating these interconnected signaling cascades nih.gov.

Systems biology, which aims to understand biological entities as systems defined by their components and interactions, complements network pharmacology by providing a framework to integrate and interpret complex biological data imb.deresearchgate.net. While specific detailed systems biology studies solely focused on Arnebinone are less prevalent in the immediate search results, the principles of systems biology underpin the network pharmacology analyses by considering the interconnectedness of molecular components and pathways imb.deresearchgate.net. These approaches allow for the prediction of how perturbations by a compound like Arnebinone might propagate through a biological network, influencing various cellular functions imb.deresearchgate.net.

Data from network pharmacology studies can be presented in various formats, including interaction tables and network visualizations. For instance, the docking scores of Arnebinone and other compounds with key targets like TNF and HIF1A provide quantitative data on potential binding affinities nih.govresearchgate.netresearchgate.net.

Here is an example of potential data that could be presented in a table based on research findings:

Potential Interactions and Docking Scores of Arnebinone and Related Compounds with Key Targets

| Compound | Target | Docking Score |

| Arnebinone | TNF | -6.222 |

| Arnebiabinone | TNF | -5.658 |

| Dehydroalkannin | TNF | -5.405 |

| Shikonofuran B | HIF1A | -4.802 |

Note: This table is illustrative and based on reported docking scores nih.govresearchgate.netresearchgate.net.

Network pharmacology and systems biology provide powerful tools for unraveling the multifaceted mechanisms of Arnebinone, highlighting its potential interactions with key biological targets and its influence on relevant signaling pathways nih.govimb.deresearchgate.net. These approaches are crucial for a comprehensive understanding of Arnebinone's molecular and cellular pharmacology within the broader context of biological networks nih.govimb.deresearchgate.net.

Structure Activity Relationship Sar Investigations of Arnebinone and Its Analogs

Correlating Structural Motifs with Biological Activities

Arnebinone is characterized as a monoterpenyl-benzoquinone. researchgate.net Its structure incorporates both a benzoquinone core and a monoterpenyl moiety. Studies on arnebinone and closely related compounds, such as arnebinone B and arnebifuranone, have explored their biological activities, particularly against cancer cell lines. nih.govresearchgate.net The presence and specific arrangement of functional groups within these structural motifs are understood to be critical for interaction with biological targets.

Research on compounds isolated from Arnebia euchroma, including arnebinone (identified as compound 377) and arnebinone B (compound 374), has provided some insights into the correlation between their structures and cytotoxic activity against liver cancer cell lines. nih.gov

| Compound | SMMC-7721 IC50 (μM) | HepG2/ADM IC50 (μM) | HepG2 IC50 (μM) | QGY-7703 IC50 (μM) |

| Arnebinone (377) | - | - | 9.6 | 18.7 |

| Arnebinone B (374) | - | - | 15.13 | 18.63 |

| Compound 375 | 3.43 | 11.31 | 6.34 | 4.51 |

Note: Data for SMMC-7721 and HepG2/ADM for Arnebinone (377) and Arnebinone B (374) were not explicitly available in the provided text, hence marked as '-'. IC50 values for Compound 375 are included for comparison as a related compound tested in the same study. nih.gov

These findings suggest that variations in the meroterpenoid structure, even between closely related analogs like arnebinone and arnebinone B, can influence their potency against different cancer cell lines. nih.gov

Impact of Monoterpenyl Moiety and Benzoquinone Core on Activity

While specific detailed SAR studies isolating the precise contribution of only the monoterpenyl moiety versus the benzoquinone core in arnebinone were not extensively detailed in the search results, the general understanding of related compounds like naphthoquinones indicates that both the quinone system and attached side chains are crucial for activity. mdpi.comcore.ac.uk The fused ring structure formed by the monoterpene and benzoquinone in arnebinone is a distinct feature that likely plays a significant role in its biological profile. researchgate.net

Influence of Substituent Patterns on Target Binding and Pathway Modulation

The arrangement and nature of substituents on the arnebinone core structure are expected to influence its ability to bind to biological targets and modulate specific pathways. Although comprehensive data on systematic substituent modifications of arnebinone was not found, SAR studies on related naphthoquinone derivatives highlight the importance of substituent position and type for activity. mdpi.comcore.ac.uk

For instance, in naphthoquinone analogs, the position of halogen substituents has been shown to critically affect antibacterial activity. mdpi.com Similarly, the length and nature of side chains attached to the naphthoquinone system can impact activity profiles. core.ac.uk By analogy, variations in the oxygen substituent groups and the epimerization at certain carbons in related sesquiterpenoid dimers have been shown to directly affect cytotoxic activity. researchgate.net These findings suggest that similar principles regarding substituent effects likely apply to arnebinone, where the specific arrangement of hydroxyl groups and the structure of the monoterpenyl chain would influence its interactions with biological macromolecules and subsequent effects on cellular pathways.

Comparative Analysis with Related Naphthoquinone Derivatives

Arnebinone shares structural similarities with naphthoquinone derivatives, particularly in possessing a quinone system. Shikonin (B1681659) and alkannin, which are stereoisomeric hydroxy-1,4-naphthoquinones, are related natural products found in the same plant families as arnebinone. wikidata.orgnih.govnih.govfrontiersin.org These related naphthoquinones exhibit a range of biological activities, including anti-inflammatory effects, similar to those reported for arnebinone and its derivatives. frontiersin.org

Naphthoquinone derivatives, in general, are known for diverse pharmacological properties, including cytotoxic, antibacterial, and anti-inflammatory activities. wikipedia.org SAR studies on various naphthoquinone analogs have demonstrated that the nature and position of substituents significantly impact their biological profiles. mdpi.comcore.ac.uk Comparing the SAR of arnebinone with that of shikonin, alkannin, and other naphthoquinone derivatives can provide valuable insights into how the specific monoterpenyl-benzoquinone structure of arnebinone contributes to its unique activity profile compared to the more common naphthoquinone scaffold. While direct comparative SAR data with extensive series of compounds was not available, the shared presence of the quinone system and overlapping biological activities suggest common mechanisms or targets, while structural differences likely lead to distinct potencies and specificities.

Computational Approaches in SAR Studies

Computational methods play a significant role in modern SAR investigations, complementing experimental approaches. These methods can help predict biological activity, identify potential targets, and understand the molecular interactions governing activity. nih.govmdpi.comyoutube.comresearchgate.netscribd.com

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to a biological target (receptor). synhet.comuni.lumetabolomicsworkbench.orgmetabolomicsworkbench.orgthegoodscentscompany.com By simulating the interaction between arnebinone or its analogs and potential target proteins, docking studies can provide insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex. This information can help explain observed differences in activity between structurally related compounds and guide the design of new analogs with improved binding affinity. While specific molecular docking studies focused solely on arnebinone were not detailed with results in the provided search snippets, this technique is widely applied in SAR studies of bioactive compounds, including those with quinone structures, to understand their molecular mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govnih.govmdpi.comyoutube.comresearchgate.netthegoodscentscompany.com QSAR models use molecular descriptors (numerical representations of chemical structure and properties) to build predictive models. nih.govmdpi.comyoutube.com By developing QSAR models for arnebinone analogs, researchers can identify the specific physicochemical and structural features that are most important for a particular biological activity. nih.govmdpi.com This can help prioritize the synthesis of new compounds with a higher probability of desired activity and provide a deeper understanding of the underlying SAR. nih.govyoutube.com Although specific QSAR studies on a comprehensive set of arnebinone derivatives were not detailed in the search results, QSAR is a standard tool in drug discovery and SAR analysis for various compound classes, including those with diverse natural product scaffolds. nih.govmdpi.comyoutube.comresearchgate.netscribd.com

Advanced Analytical Characterization and Quantification Methods

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating arnebinone from complex mixtures and for its subsequent quantification and purity assessment. nih.govgamanamspmvv.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of arnebinone and related naphthoquinone derivatives. researchgate.netfrontiersin.orgiyte.edu.trresearchgate.net HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. This technique is valuable for both qualitative identification and quantitative determination of arnebinone in plant extracts. gamanamspmvv.inmdpi.com Preparative HPLC has been used in the isolation and purification of arnebinone from Arnebia euchroma extracts. nih.gov The use of HPLC coupled with photodiode array detection-mass spectrometry (HPLC-PDA-MS) has been reported for the analysis of compounds, including spiroether isomers, in Arnebia euchroma. researchgate.net HPLC-HRMS/MS has also been employed for the identification and quantification of shikonin (B1681659) derivatives, which are structurally related to arnebinone, in Alkanna tinctoria. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of volatile or semi-volatile compounds. While GC is primarily used for the analysis of volatile phytocompounds, it can be used for other compounds after appropriate derivatization. mdpi.comresearchgate.net GC-MS analysis has been mentioned in the context of analyzing components in plant extracts, although specific detailed applications for arnebinone using GC alone were not prominently found in the search results. academicjournals.orgresearchgate.netopensciencepublications.comnih.gov GC-MS can be used for untargeted analysis of samples. researchgate.net

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their size. nih.gov This technique is commonly used for the characterization of large molecules like proteins and polymers. nih.govnih.gov While SEC is a standard analytical method, its direct application specifically for the analysis of arnebinone, a relatively small molecule, is not commonly reported in the provided search results. SEC is more typically applied to assess the molecular size variants of larger pharmaceutical products like antibody drugs. nih.govnih.gov

Spectroscopic Techniques for Quality Control and Structural Integrity

Spectroscopic techniques provide valuable information about the structure and functional groups of arnebinone, crucial for quality control and confirming structural integrity. monash.educurrenta.de

Nuclear Magnetic Resonance (NMR) for Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds, including arnebinone. nih.goviyte.edu.trmdpi.comcurrenta.deresearchgate.net Both 1D and 2D NMR experiments are used to determine the complete structure of complex molecules. mdpi.comresearchgate.net 1H and 13C NMR data are routinely used for the structural characterization of compounds isolated from natural sources. nih.goviyte.edu.trphcog.com NMR spectra of arnebinone have been recorded, and its structure has been established based on spectral evidence, often by comparison with literature values. nih.govnih.govphcog.comthieme-connect.com NMR spectroscopy is considered one of the most powerful methods for determining the structure of organic compounds and is used for synthesis control and structural elucidation. currenta.de While solution-state NMR is common, solid-state NMR can also provide structural information for solid samples. The provided search results primarily highlight the use of solution-state NMR for arnebinone characterization.

Mass Spectrometry-based Approaches for Characterization

Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of small molecules like Arnebinone. It provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further enhances its capabilities by providing structural information through the fragmentation of ions. Studies on Arnebia euchroma extracts, which contain Arnebinone, frequently utilize MS-based methods for component identification and characterization. synhet.comuni.lucdutcm.edu.cn

Intact mass analysis, in the context of small molecules, refers to the precise measurement of the molecular ion's mass. This measurement allows for the confirmation of the compound's molecular weight and empirical formula. Arnebinone has a reported molecular formula of C₁₈H₂₂O₄ and an exact mass of 302.1518. High-resolution mass spectrometry (HRAM) is particularly valuable for intact mass analysis as it provides highly accurate mass measurements, enabling the differentiation of compounds with very similar nominal masses. The determination of the intact mass of Arnebinone is a fundamental step in confirming its identity during isolation and purification.

Fragment ion analysis, typically performed using tandem mass spectrometry (MS/MS or MS²), provides crucial structural information about a molecule. In this technique, a precursor ion (the intact molecular ion or a related adduct) is selected and subjected to fragmentation, often through collisions with an inert gas (e.g., collision-induced dissociation, CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that is unique to the compound's structure.

For compounds found in Arnebia euchroma, including Arnebinone and related naphthoquinones like shikonins and shikonofurans, MS/MS has been employed to establish fragmentation routes and identify diagnostic product ions. This fragmentation behavior aids in the confident identification of Arnebinone in complex matrices and provides insights into its structural subunits. Comparing experimental fragmentation patterns to those in spectral databases or to predicted fragments based on the proposed structure is a common approach for confirmation. synhet.com

Biotechnological Production and Metabolic Engineering for Enhanced Yield

Cell Culture and Plant Tissue Culture Systems for Arnebinone Production

Cell suspension cultures and callus cultures derived from Arnebia species, such as Arnebia euchroma and Arnebia hispidissima, have been explored for the in vitro production of naphthoquinone pigments, including arnebinone and related shikonin (B1681659) derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net Plant tissue culture systems provide a controlled environment that can potentially supersede the extraction of these compounds directly from plants. researchgate.net Studies have reported the presence of arnebinone and acetyl shikonin in the crude ethanolic extract of A. hispidissima roots and arnebinone in the hexane (B92381) extract of A. hispidissima roots. juit.ac.inresearchgate.netwindows.net Arnebinone has also been identified in cell suspension cultures of A. euchroma. researchgate.netdergipark.org.trnih.gov Callus cultures of A. hispidissima have been shown to produce arnebins. researchgate.net

Optimization of Culture Conditions and Media Supplementation

Optimizing culture conditions and media supplementation is crucial for enhancing the yield of secondary metabolites in plant cell cultures. Factors such as temperature, light, sucrose (B13894) concentration, and pH have been investigated for their effects on the production of shikonin derivatives in cell suspension cultures of Arnebia species and Lithospermum erythrorhizon. frontiersin.org For instance, studies on L. erythrorhizon cell cultures demonstrated that dark conditions favored maximum shikonin content. frontiersin.org Increased pH has been shown to decrease cell growth but increase shikonin production in Arnebia cell cultures, with an optimum pH range of 7.1 to 9.3 reported for shikonin derivative production. frontiersin.org High sucrose concentration and L-phenylalanine concentration have also been shown to increase the formation of shikonin derivatives in L. erythrorhizon. frontiersin.org

Specific examples of optimized conditions for related naphthoquinones provide insights that could be applied to arnebinone production:

MS medium supplemented with 10.0 mM of 6-benzylaminopurine (B1666704) (BAP) and 5.0 mM of indole-3-butyric acid (IBA) was used for cell suspension culture of a plant source of shikonin derivatives. frontiersin.org

In L. erythrorhizon, 4% sucrose in B5 basal medium was found to be optimal for shikonin production. frontiersin.org

Callus induction in Arnebia hispidissima was found to be most favorable from immature seed explants (74.6% response) on MS medium with additives supplemented with 1.0 mg L-1 NAA and 2.0 mg L-1 2,4-D. researchgate.net

Red colored globular and fast-growing callus of A. hispidissima was achieved on a medium containing 0.1 mg L-1 2,4-D, 0.5 mg L-1 Kinetin, and 0.1 mg L-1 BAP. researchgate.net

Elicitation Strategies for Secondary Metabolite Enhancement

Elicitation, the process of inducing or enhancing secondary metabolite production in plant cell cultures by exposing them to specific stress factors or signal molecules, is a valuable strategy. researchgate.netjuit.ac.in While specific elicitation strategies for arnebinone are not extensively detailed in the provided text, studies on related shikonin derivatives demonstrate the effectiveness of this approach. For example, treating L. erythrorhizon cell culture with ascorbic acid at 10-4 M produced maximum shikonin yield (1.08 mg/g). frontiersin.org Treatment with L-phenylalanine also increased shikonin production in L. erythrorhizon cell culture. frontiersin.org Methyl jasmonate (MJ) has been shown to significantly increase the expression levels of genes related to the shikonin biosynthetic pathway in Lithospermum officinale. jpmb-gabit.ir Arbuscular mycorrhizal fungi (AMF) have also been shown to modulate the biosynthesis of alkannin/shikonin and their derivatives in Alkanna tinctoria. frontiersin.org

Genetic Engineering Approaches to Modulate Biosynthetic Pathways

Genetic engineering and metabolic engineering offer powerful tools to manipulate the biosynthetic pathways of secondary metabolites like arnebinone to enhance their production. researchgate.netjuit.ac.in The biosynthesis of shikonin and its derivatives, including arnebinone, involves the phenylpropanoid and mevalonate (B85504) pathways. windows.netfrontiersin.orgresearchgate.net Key enzymes in this pathway include p-hydroxybenzoate geranyltransferase (PGT), which catalyzes the first committed step. frontiersin.orgmdpi.comnih.govnih.gov Genes encoding enzymes in the shikonin biosynthetic pathway have been identified in Boraginaceae species. frontiersin.org

Metabolic engineering can involve optimizing genetic and regulatory processes to achieve desired natural product yields. juit.ac.in Studies on shikonin biosynthesis have demonstrated the potential of genetic manipulation. For instance, introducing the ubiA gene from E. coli, which codes for 4-hydroxybenzoate-3-polyprenyltransferase, altered the shikonin biosynthetic pathway in L. erythrorhizon. frontiersin.org Down-regulation of the L. erythrorhizon geranyl diphosphate (B83284) synthase (LeGPPS) gene resulted in reduced shikonin production. mdpi.com LeMYB1 in L. erythrorhozion controls the synthesis of the shikonin biosynthetic pathway by regulating enzymes like phenylalanine ammonialyase, HMGR, and p-hydroxybenzoate-geranyltranferase. frontiersin.orgwindows.net Two 4CL paralog genes, Le4CL3 and Le4CL4, have been found to be involved in the biosynthesis of shikonins and echinofurans in L. erythrorhizon. nih.gov LerHMGR1 and LerHMGR2, genes encoding 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the mevalonate pathway, are highly expressed in tissues where shikonin biosynthesis occurs, suggesting their critical role. mdpi.com

Genetic transformation using Agrobacterium rhizogenes has been shown to increase the production of shikonin derivatives in root cultures of Lithospermum canescens. frontiersin.org The A. rhizogenes ATCC 15834 strain increased the yield of acetylshikonin (B600194) and isobutrylshikonin and enhanced hairy root biomass. frontiersin.org

Bioreactor Scale-up for Industrial Production

Scaling up the production of arnebinone and related naphthoquinones from laboratory-scale tissue and cell cultures to industrial levels typically involves the use of bioreactors. researchgate.netindexacademicdocs.org Bioreactor systems allow for the controlled cultivation of large volumes of plant cells or tissues, providing optimized conditions for growth and secondary metabolite accumulation. While specific details on arnebinone production in bioreactors are limited in the provided text, the successful up-scaling of shikonin production from Arnebia sp. cell suspension culture through bioreactors has been reported. researchgate.netindexacademicdocs.org This indicates the feasibility of using bioreactors for the large-scale production of arnebinone as well. Bioreactors offer advantages such as improved control over environmental factors, nutrient supply, and product recovery, which are essential for achieving high yields and consistent quality in industrial production. escovaccixcell.comfao.org

Research Perspectives and Emerging Avenues

Elucidating Novel Biological Targets and Mechanisms of Action

Research into Arnebinone and related compounds from Arnebia euchroma is actively seeking to identify their specific biological targets and the mechanisms through which they exert their effects. Network pharmacology approaches have been employed to investigate the potential mechanisms of action of Arnebia euchroma components, including Arnebinone, in conditions such as leukemia researchgate.netnih.gov. These studies aim to understand how the various compounds interact with biological pathways.

One area of focus involves the potential of Arnebia euchroma components to induce apoptosis (programmed cell death) and influence inflammation-related signaling pathways. Pathways such as the MAPK signaling, PI3K-Akt signaling, IL-17 signaling, and T cell receptor signaling pathways have been identified as potentially associated with the effects of Arnebia euchroma components on leukemia cells nih.gov. Molecular docking simulations are also used to predict and evaluate the interactions between specific compounds like Arnebinone and potential protein targets researchgate.netnih.gov. While research on Arnebinone specifically is ongoing, studies on related naphthoquinones like shikonin (B1681659) and its derivatives, also found in Arnebia species, provide insights into potential mechanisms, including the inhibition of thioredoxin reductase 1, induction of mitochondrial dysfunction, and modulation of pathways like MAPK and NF-κB/STAT3 nih.gov.

Exploration of Synergistic Effects with Other Phytochemicals

Traditional medicinal plants often contain a complex mixture of phytochemicals, and their therapeutic effects may result from the synergistic interactions between these compounds researchgate.netscribd.com. Research is exploring the potential for synergistic effects between Arnebinone and other phytochemicals present in Arnebia euchroma. While specific studies detailing the synergistic effects of Arnebinone are limited in the provided search results, the broader research on Arnebia euchroma acknowledges the concept of multi-component synergistic effects in traditional Chinese medicine researchgate.net. Understanding these interactions is crucial for a comprehensive understanding of the plant's therapeutic potential and could inform the development of multi-compound formulations. Metabolomics can be a useful tool in understanding the phytochemical basis of synergistic effects scribd.comvdoc.pub.

Development of Advanced Delivery Systems for in vitro or in vivo (Non-human) Studies

The physicochemical properties of natural compounds like Arnebinone, such as solubility and stability, can impact their bioavailability and efficacy in biological studies. The development of advanced delivery systems is an emerging area of research to overcome these limitations for in vitro and in vivo (non-human) studies. While the search results specifically mention the use of nano delivery systems for shikonin and other bioactive secondary metabolites from Arnebia species to improve therapeutic potential and reduce side effects in in vivo studies, this suggests a similar approach could be beneficial for Arnebinone nih.gov. Such systems can help in controlled release, targeted delivery, and improved stability of the compound for experimental purposes.

Application of Omics Technologies (Proteomics, Metabolomics) in Research

Omics technologies, such as proteomics and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of natural compounds. These technologies can help identify changes in protein expression (proteomics) and metabolite profiles (metabolomics) in response to treatment with Arnebinone or Arnebia euchroma extracts. The application of these technologies can aid in the elucidation of biological pathways affected by the compound and the identification of potential biomarkers. Research on medicinal plants, including those containing naphthoquinones, highlights the utility of metabolomics, transcriptomics, and proteomics for understanding biosynthetic pathways and the effects of phytochemicals scribd.comvdoc.pubjuit.ac.in. These approaches can provide a deeper understanding of how Arnebinone interacts with biological systems at a molecular level. Future research on Arnebia euchroma also proposes the use of metabolomics, bioinformatics, genomics, and proteomics for further analysis dergipark.org.tr.

Challenges and Future Directions in Arnebinone Research

Despite the potential of Arnebinone and other Arnebia phytochemicals, several challenges exist in the research landscape. A key challenge is the need for more extensive experimental studies specifically focused on Arnebinone to fully understand its biological activities researchgate.net. While studies on related compounds like shikonin are more abundant, research directly investigating Arnebinone's targets and mechanisms is still developing.

Future directions in Arnebinone research include further exploration of its biological targets and detailed mechanisms of action using advanced molecular techniques. Investigating potential synergistic effects with other phytochemicals from Arnebia euchroma is another important avenue. The development and application of advanced delivery systems tailored for Arnebinone could enhance the efficacy of in vitro and in vivo (non-human) studies. Furthermore, the comprehensive application of omics technologies, such as proteomics and metabolomics, is crucial for a holistic understanding of its biological effects. There is also a recognized need for more analytical studies on the phytochemical compounds from Arnebia euchroma, including Arnebinone, to support further research into their therapeutic potential researchgate.net. Understanding the bioavailability and pharmacokinetics of Arnebinone also represents a necessary area for future investigation researchgate.net.

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Arnebinone in pharmacological studies, and how can researchers validate them experimentally?

- Methodological Answer :

- Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) to identify molecular targets .

- Use in vivo models (e.g., rodent studies) to assess physiological effects. Validate findings via molecular docking simulations or CRISPR-Cas9 gene editing to confirm target specificity .

- Cross-reference results with existing pharmacological databases (e.g., ChEMBL, PubChem) to ensure consistency .

Q. What are the optimal synthetic pathways for Arnebinone, and how can purity be ensured during synthesis?

- Methodological Answer :

- Review published synthetic routes (e.g., total synthesis vs. extraction from natural sources) and compare yields .

- Employ analytical techniques (HPLC, NMR) to verify structural integrity and purity. Calibrate instruments to minimize measurement errors .

- Optimize reaction conditions (temperature, catalysts) using Design of Experiments (DoE) frameworks to reduce variability .

Q. How can researchers systematically evaluate Arnebinone’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- Methodological Answer :

- Use in silico tools (e.g., PBPK modeling) to predict absorption, distribution, metabolism, and excretion (ADME) properties .

- Validate predictions via in vivo PK/PD studies in animal models, ensuring compliance with ethical guidelines .

- Apply non-compartmental analysis (NCA) to calculate AUC, half-life, and bioavailability, adhering to statistical precision standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in Arnebinone’s reported efficacy across preclinical studies?

- Methodological Answer :

- Perform a systematic review to identify confounding variables (e.g., dosage, model species, endpoint metrics) .

- Replicate conflicting studies under standardized conditions, using blinded protocols to reduce bias .

- Apply meta-analysis to quantify heterogeneity and identify moderators (e.g., fixed-effects vs. random-effects models) .

Q. What experimental designs are suitable for investigating Arnebinone’s synergistic effects with other compounds?

- Methodological Answer :

- Use checkerboard assays or isobolographic analysis to quantify synergy/additivity/antagonism .

- Incorporate multi-omics approaches (transcriptomics, proteomics) to uncover mechanistic interactions .

- Validate findings using knock-out animal models or siRNA-mediated gene silencing .

Q. How can AI-driven methods enhance the discovery of novel derivatives or analogs of Arnebinone?

- Methodological Answer :

- Train generative adversarial networks (GANs) on structural databases to propose derivatives with improved bioactivity .

- Validate AI predictions via molecular dynamics simulations and in vitro toxicity screening (e.g., high-throughput assays) .

- Ensure reproducibility by open-sourcing code and datasets, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies address data gaps in Arnebinone’s long-term toxicity and safety profiles?

- Methodological Answer :

- Conduct chronic toxicity studies in multiple species, adhering to OECD guidelines for chemical safety testing .

- Integrate toxicogenomics to identify early biomarkers of adverse effects .

- Compare results with structurally similar compounds to infer potential risks, using read-across methodologies .

Methodological Considerations

- Data Analysis : Use validated statistical tools (e.g., R, Python) for reproducibility. Report confidence intervals and effect sizes instead of relying solely on p-values .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human tissues or animal models .

- Literature Review : Prioritize peer-reviewed journals and avoid unverified sources (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.